An In-Depth Technical Guide to 6-Amino-2,3-dichlorophenol: Properties, Synthesis, and Potential Applications

An In-Depth Technical Guide to 6-Amino-2,3-dichlorophenol: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 6-Amino-2,3-dichlorophenol, a halogenated aromatic compound of interest to the pharmaceutical and fine chemical industries. While data on this specific isomer is less prevalent than its structural counterparts, this document synthesizes available information and established chemical principles to offer valuable insights for researchers, chemists, and drug development professionals. We will explore its fundamental properties, propose a viable synthetic route based on established methodologies for related compounds, discuss its chemical reactivity, and frame its potential as a valuable scaffold in medicinal chemistry.

Core Chemical Identity and Physicochemical Properties

6-Amino-2,3-dichlorophenol belongs to the class of substituted aminophenols, compounds that feature amino, hydroxyl, and in this case, chloro functional groups on a benzene ring. These functional groups impart a unique combination of reactivity, making it a potentially versatile building block in organic synthesis. Its identity and key properties are summarized below.

| Property | Data | Reference |

| IUPAC Name | 6-Amino-2,3-dichlorophenol | N/A |

| CAS Number | 116278-69-4 | [1][2] |

| Molecular Formula | C₆H₅Cl₂NO | [2] |

| Molecular Weight | 178.02 g/mol | [2][3] |

| Physical Form | Solid (predicted). The related isomer, 4-Amino-2,3-dichlorophenol, is a brown solid. | [4] |

| Storage Temperature | Room temperature, under inert atmosphere, protected from light. |

Note: Specific experimental data such as melting point, boiling point, and solubility for the 6-amino-2,3-dichloro isomer are not widely published. Properties are inferred from data on related isomers and general chemical principles.

Predicted Spectral Characteristics

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons, the amino (NH₂) protons, and the hydroxyl (OH) proton. The chemical shifts of the NH₂ and OH protons can vary significantly depending on the solvent and concentration due to hydrogen bonding. The aromatic protons will appear as doublets, with coupling constants characteristic of their ortho relationship.

-

¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms of the aromatic ring. The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be shifted downfield.

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the principal functional groups. Expected peaks include:

-

Broad O-H stretching band (~3200-3600 cm⁻¹)

-

N-H stretching bands for the primary amine (~3300-3500 cm⁻¹)

-

Aromatic C=C stretching bands (~1450-1600 cm⁻¹)

-

C-O stretching band (~1200-1300 cm⁻¹)

-

C-Cl stretching bands (~600-800 cm⁻¹)

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z ≈ 178. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate 9:6:1 ratio).

Synthesis and Purification

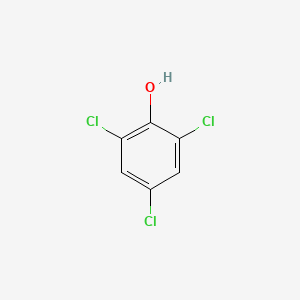

A prevalent and reliable method for synthesizing substituted aminophenols is the chemical or catalytic reduction of the corresponding nitrophenol.[6] While a specific protocol for 6-Amino-2,3-dichlorophenol is not detailed in the surveyed literature, a robust synthetic strategy can be designed based on this principle. The process involves the initial nitration of 2,3-dichlorophenol, followed by the selective reduction of the nitro group.

Caption: Conceptual workflow for leveraging 6-Amino-2,3-dichlorophenol in drug discovery.

Safety, Handling, and Toxicology

Specific toxicological data for 6-Amino-2,3-dichlorophenol is not available. Therefore, a conservative approach to handling is required, guided by the safety profiles of its closely related isomers. Compounds like 4-amino-2,6-dichlorophenol and 4-amino-2,3-dichlorophenol are classified as irritants. [7]All handling should be performed in accordance with good industrial hygiene and safety practices. [7]

| Hazard Classification (Based on Isomers) | GHS Pictogram | Signal Word | Hazard Statements |

|---|---|---|---|

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. [7][8] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. [7][8] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. [7]|

Recommended Handling and First Aid Measures

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood. [7]Eyewash stations and safety showers should be readily accessible. [9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles (European Standard EN 166). [7][9] * Hand Protection: Wear compatible, chemical-resistant gloves. [10] * Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. [9]* First Aid:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention. [7] * Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation occurs. [7][9] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [7] * Ingestion: Clean mouth with water and get medical attention. [9]

-

References

- Smolecule. (n.d.). 6-(Aminomethyl)-2,3-dichlorophenol.

- Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 4-Amino-2,6-dichlorophenol.

- Biosynth. (2022, December 8). Safety Data Sheet: 6-Amino-2,4-dichlorophenol.

- Fisher Scientific. (2021, December 24). Safety Data Sheet: 4-Amino-2,6-dichlorophenol.

- TCI Chemicals. (2024, November 27). Safety Data Sheet: 4-Amino-2,6-dichlorophenol.

- ChemicalBook. (2022, August 26). 6-AMino-2,3-dichlorophenol | 116278-69-4.

- LookChem. (2025, December 28). The Versatility of 4-Amino-2,6-dichlorophenol in Pharmaceutical Manufacturing.

- ChemBK. (n.d.). 6-Amino-2,3-dichlorophenol.

- Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol.

- CymitQuimica. (n.d.). 4-Amino-2,3-dichlorophenol Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4-Amino-2,3-dichlorophenol.

- PubChem. (n.d.). 3-Amino-2,6-dichlorophenol.

- ChemicalBook. (n.d.). 4-Amino-2,3-dichlorphenol synthesis.

- Autech Industry Co., Limited. (n.d.). Exploring 4-Amino-2,3-Dichlorophenol: A Key Pharmaceutical Intermediate.

- PrepChem.com. (n.d.). Preparation of 2,4-Dichloro-6-aminophenol.

- Cion Pharma. (n.d.). 2-amino-4,6-dichlorophenol Manufacturer.

- George, A., Thomas, P. V., & Kumar, D. D. (n.d.). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1).

Sources

- 1. 6-AMino-2,3-dichlorophenol | 116278-69-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 3-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 22392581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 6. prepchem.com [prepchem.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. biosynth.com [biosynth.com]